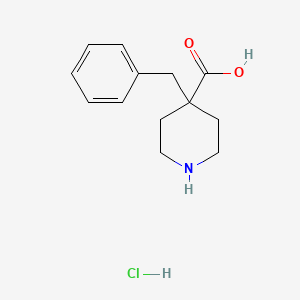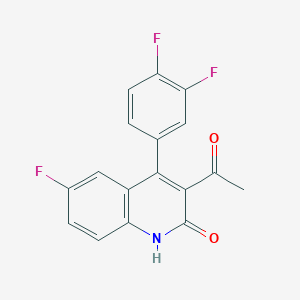
3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one
Descripción general
Descripción
3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one, or 3,4-difluorophenylacetyl-6-fluoroquinolin-2(1H)-one, is a novel and highly potent quinoline-based compound. This compound has been studied for its potential applications in scientific research, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- The compound is part of a family that has seen significant attention in both synthetic organic and medicinal chemistry due to its value in numerous advancements. Research has focused on the synthesis of this family, including 3-acetyl-4-hydroxyquinolin-2(1H)-ones, and various reactions involving these compounds (Abdou et al., 2019).
Photophysical Properties
- Studies have been conducted on the photophysical properties of related compounds, such as norfloxacin and its derivatives, to understand the role of different functional groups in the behavior of the quinoline ring. These studies have revealed insights into singlet excited-state deactivation and intramolecular electron transfer mechanisms (Cuquerella, Miranda, & Bosca, 2006).
Biological Activities
- Several novel derivatives of this compound class, including 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids, have been synthesized and evaluated for antimycobacterial activities. One such compound demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Antibacterial Potency
- Research into the structural variations of fluoroquinolones, including the introduction of novel N-1 substituents, has led to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Synthetic Applications
- The reactivity of related compounds, such as 3-acetyl-4-methylthioquinolin-2(1H)-one, with various reagents has been explored. These studies provide insights into the synthesis of new quinolinones and potential applications in creating various heterocyclic compounds (Hassan, Othman, & Abass, 2013).
Propiedades
IUPAC Name |
3-acetyl-4-(3,4-difluorophenyl)-6-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2/c1-8(22)15-16(9-2-4-12(19)13(20)6-9)11-7-10(18)3-5-14(11)21-17(15)23/h2-7H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLOXDSPXWORBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
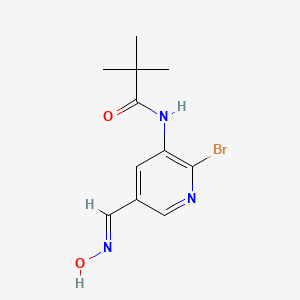
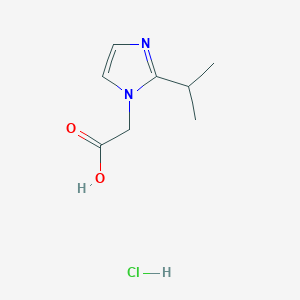
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)
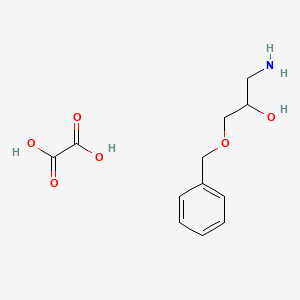
![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)
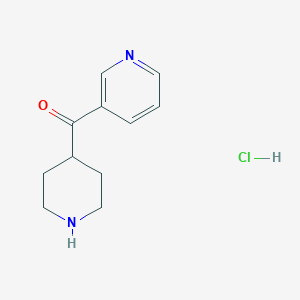
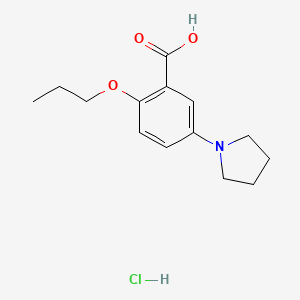
![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
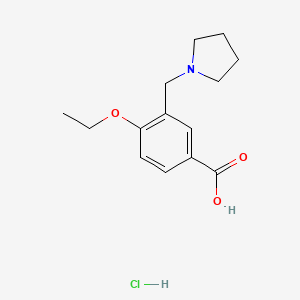
![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)
